molecular formula C13H9F3N2O2 B3291248 Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate CAS No. 871251-66-0

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

Cat. No.: B3291248
CAS No.: 871251-66-0
M. Wt: 282.22 g/mol
InChI Key: PQKZJOYIWRKRQF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring The carboxylate group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, such as the NF-kB inflammatory pathway, by binding to key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate

Uniqueness

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in drug design and materials science.

Biological Activity

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate (CAS No. 871251-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H9F3N2O2C_{13}H_9F_3N_2O_2 and features a pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can contribute to the compound's efficacy in biological systems .

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of tetrahydropyrimidines have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Tetrahydropyrimidine Derivative 4eHeLaTBD
Tetrahydropyrimidine Derivative 4kMCF-7TBD

Antimicrobial Activity

In addition to its cytotoxic effects, this compound has been evaluated for antimicrobial properties. Studies have shown that pyrimidine derivatives possess moderate to excellent activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this derivative have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compoundE. coliTBD
Tetrahydropyrimidine DerivativeS. aureusTBD
Tetrahydropyrimidine DerivativePseudomonas aeruginosaTBD

The biological activity of this compound is likely mediated through multiple mechanisms. The presence of the pyrimidine scaffold suggests potential interactions with nucleic acids or enzymes involved in cellular proliferation and survival pathways. Moreover, the trifluoromethyl group may enhance binding affinity to target proteins or enzymes, facilitating its role as an inhibitor in cancer or microbial growth pathways .

Case Studies

Several case studies have documented the efficacy of pyrimidine-based compounds in preclinical models. For instance, a study demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent . Moreover, antimicrobial studies revealed that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, suggesting a role in combating antibiotic-resistant strains .

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-6-17-11(18-7-9)8-2-4-10(5-3-8)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZJOYIWRKRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701256
Record name Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871251-66-0
Record name Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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